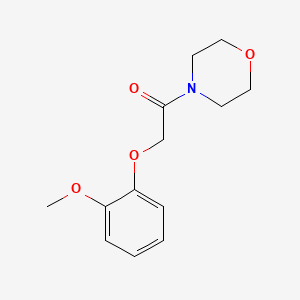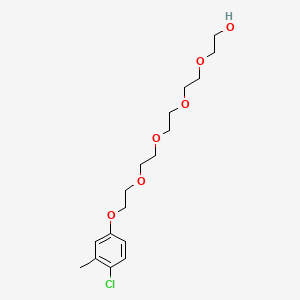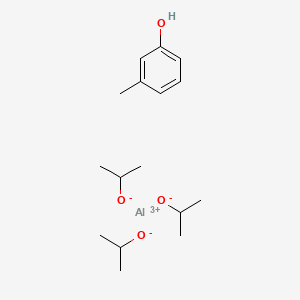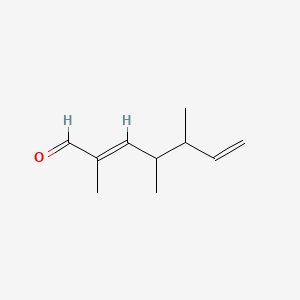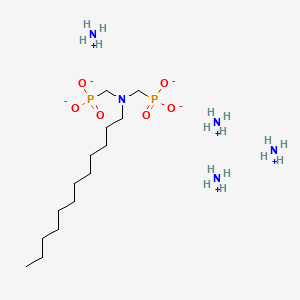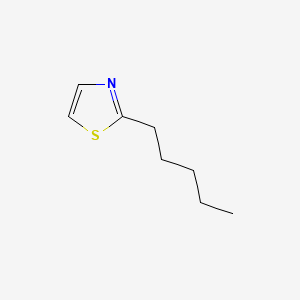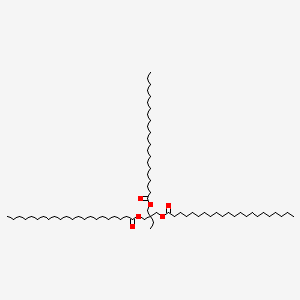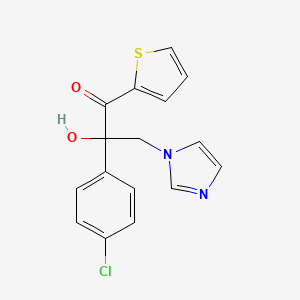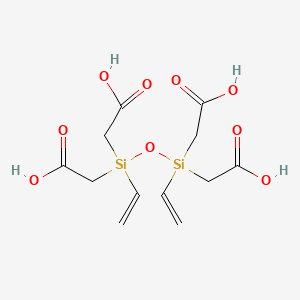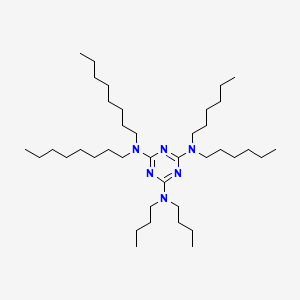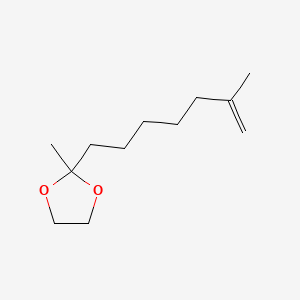
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane typically involves the reaction of 6-methylhept-6-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The branched alkyl chain may also play a role in the compound’s bioactivity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxane
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxepane
Uniqueness
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is unique due to its specific ring structure and branched alkyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
40632-70-0 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-5-4-6-8-12(3)13-9-10-14-12/h1,4-10H2,2-3H3 |
Clé InChI |
DEFCHNJPYHQGCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCCCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


